(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one
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Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and where it is commonly found or used.
Synthesis Analysis
This involves the methods used to synthesize the compound in the lab. It includes the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves determining the molecular geometry, bond lengths and angles, and the presence of any functional groups. Techniques used may include X-ray crystallography, NMR spectroscopy, and infrared spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions for each reaction, and understanding the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The compound’s chemical properties include its acidity or basicity, its redox potential, and its reactivity with other substances.Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes looking at safety data sheets and understanding the necessary precautions for handling and disposing of the compound.
Future Directions
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properties
IUPAC Name |
(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-14(10-18(2)17-11)9-13-8-7-12-5-3-4-6-15(12)16(13)19/h3-6,9-10H,7-8H2,1-2H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOHTAMYCDGOHF-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2CCC3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\CCC3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-3,4-dihydronaphthalen-1-one |
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